3-Hepten-1-ol
Description
Historical Trajectories in Unsaturated Alcohol Research
The scientific investigation into alcohols is a foundational element of organic chemistry. While early research dates back to the 19th century, the specific focus on unsaturated alcohols—compounds containing both a hydroxyl group and a carbon-carbon double bond—presented unique synthetic challenges that drove significant innovation. A pivotal early development was the Bouveault-Blanc reduction, first reported in 1903. slideshare.netwikipedia.org This method, which uses sodium metal in absolute ethanol, provided one of the first reliable techniques for reducing esters to primary alcohols. wikipedia.orgalfa-chemistry.com Notably, it was successfully applied to the reduction of unsaturated esters like ethyl oleate (B1233923) to produce oleyl alcohol, demonstrating a pathway to unsaturated alcohols that predated the widespread use of metal hydride reagents. wikipedia.org
The mid-20th century saw further progress with the advent of catalytic hydrogenation. A significant challenge was the selective reduction of a carboxyl group without hydrogenating the carbon-carbon double bond within the same molecule. Research published as early as 1937 detailed methods for the selective hydrogenation of unsaturated esters to unsaturated alcohols, a topic that has been continuously refined over the decades. acs.orgrsc.org These early methods laid the groundwork for the sophisticated catalytic systems used today, which are crucial for producing fine chemicals and pharmaceuticals where preserving unsaturation is key. researchgate.netscielo.brresearchgate.net
Strategic Importance of Olefinic Alcohols in Synthetic Chemistry
Olefinic (or unsaturated) alcohols are highly valuable intermediates in organic synthesis. Their strategic importance stems from their bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic double bond. This dual reactivity allows for a wide array of chemical transformations, making them versatile building blocks for complex molecular architectures. iupac.orgrsc.org
Homoallylic alcohols, a class to which 3-hepten-1-ol belongs, are particularly significant precursors in the synthesis of biologically active natural products, including polyketides, macrolides, and polyether antibiotics. iupac.orgrsc.orgresearchgate.net The alkene functionality can be readily converted into other functional groups such as aldehydes, epoxides, or δ-lactones, providing chemists with multiple pathways for molecular elaboration. iupac.org
Modern synthetic chemistry continues to leverage olefinic alcohols, with advanced methods such as olefin metathesis and acceptorless dehydrogenation coupling (ADC) highlighting their sustained relevance. rsc.orgmdpi.com These catalytic processes offer efficient and atom-economical routes to create carbon-carbon double bonds, further cementing the role of olefinic alcohols as essential components in the synthesis of pharmaceuticals, polymers, and other natural products. rsc.org
Evolution of Academic Research Themes for this compound
The academic study of this compound has evolved from initial identification and characterization, primarily within the flavor and fragrance industries, to more specialized scientific inquiry. thegoodscentscompany.comontosight.ai Its (Z)-isomer, in particular, is noted for its fresh, flower-like aroma. thegoodscentscompany.com Early interest was largely centered on its sensory properties and its potential use in consumer products, often drawing comparisons to its better-known, six-carbon analogue, cis-3-hexen-1-ol.
A significant shift in research focus occurred as interest in atmospheric chemistry and biogenic volatile organic compounds (BVOCs) grew. Scientists began to investigate the environmental impact and atmospheric fate of naturally occurring volatile compounds emitted by plants. A landmark 2015 study presented the first kinetic analysis of the gas-phase reactions of (Z)-3-hepten-1-ol with hydroxyl (OH) radicals. acs.orgnih.gov This research marked a transition from a purely industrial-application focus to a more fundamental investigation of the compound's role in tropospheric chemistry. acs.orgresearchgate.net This study established key rate coefficients and identified its atmospheric lifetime, providing critical data for atmospheric models. acs.orgnih.govresearchgate.net
Overview of the Current Scholarly Landscape and Research Gaps
The current scholarly landscape for this compound is largely concentrated on its atmospheric chemistry. ebi.ac.uk Recent studies have expanded on its reactivity, examining its reactions not only with OH radicals but also with ozone and chlorine atoms, and identifying the resulting degradation products. researchgate.netconicet.gov.ar This research is crucial for understanding how biogenic emissions contribute to the formation of ozone and secondary organic aerosols in the troposphere. acs.orgresearchgate.net
Despite this progress, significant research gaps remain. Much of the understanding of this compound's properties is inferred from its more extensively studied analogue, cis-3-hexen-1-ol, and direct data on the compound itself remains comparatively limited. Furthermore, while its potential for biological activities beyond fragrance is sometimes noted, specific research into these properties is scarce. ontosight.ai The initial kinetic studies were performed relatively recently, indicating that the comprehensive understanding of its atmospheric and biological behavior is still an emerging field. acs.org Future research could focus on elucidating its specific biological functions and further refining its atmospheric reaction mechanisms.
Physical and Chemical Properties of this compound Isomers
The properties of this compound can vary between its cis (Z) and trans (E) isomers. The data below is compiled from various chemical databases.
Interactive Table: Properties of (Z)-3-Hepten-1-ol
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O | nist.gov |
| Molecular Weight | 114.19 g/mol | chemeo.com |
| CAS Number | 1708-81-2 | thegoodscentscompany.comnist.gov |
| Boiling Point | 92 °C at 60 mmHg | thegoodscentscompany.comchemicalbook.com |
| Density | 0.842 - 0.85 g/mL at 25 °C | thegoodscentscompany.comchemicalbook.com |
| Refractive Index | 1.440 - 1.450 at 20 °C | thegoodscentscompany.com |
Interactive Table: Properties of (E)-3-Hepten-1-ol
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O | nist.gov |
| Molecular Weight | 114.19 g/mol | nih.gov |
| CAS Number | 2108-05-6 | nist.govthegoodscentscompany.com |
| Boiling Point | 170 - 171 °C at 760 mmHg | thegoodscentscompany.com |
| Vapor Pressure | 0.579 mmHg at 25 °C (est.) | thegoodscentscompany.com |
| logP (o/w) | 2.207 (est.) | thegoodscentscompany.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
10606-47-0 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
hept-3-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
SDZQUCJFTUULJX-UHFFFAOYSA-N |
SMILES |
CCCC=CCCO |
Canonical SMILES |
CCCC=CCCO |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Hepten 1 Ol
Stereoselective Synthesis Approaches
Achieving a specific stereochemistry—either the (Z) (cis) or (E) (trans) isomer—of 3-Hepten-1-ol is crucial for applications where molecular geometry dictates function, such as in the synthesis of pheromones or flavor compounds. Stereoselective synthesis aims to produce a single isomer preferentially.
A primary method for synthesizing (Z)-3-Hepten-1-ol is through the partial hydrogenation of 3-heptyn-1-ol (B78798). This reaction selectively reduces the alkyne triple bond to a cis-alkene double bond. google.com The choice of catalyst is critical for this transformation.
Another established route is the reduction of the corresponding aldehyde, cis-3-heptenal, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Chiral Catalysis in this compound Production
Chiral catalysts are instrumental in producing enantiomerically enriched alcohols. While direct research on chiral catalysis for this compound is specific, principles from related syntheses are highly applicable. For instance, iridium-based catalysts have been shown to be highly active and selective for the hydrogenation of unsaturated aldehydes to unsaturated alcohols. rsc.org The synergy between iridium metal and a rhenium oxide (ReOx) support on silica (B1680970) (SiO₂) facilitates this selective reduction under mild conditions. rsc.org
Zirconium-based catalysts, specifically (NMI)₂ZrCl₂ (where NMI is N-methylimidazole), have been successfully used in the asymmetric carboalumination of alkenes. nih.gov This method allows for the creation of chiral centers with high enantiomeric excess (90-92% ee). nih.gov Applying this to a precursor like 3-buten-1-ol (B139374) demonstrates a powerful strategy for generating chiral alcohols that could be adapted for more complex structures like this compound. nih.gov
Table 1: Chiral Catalysis Approaches for Unsaturated Alcohols
| Catalytic System | Reaction Type | Precursor Type | Key Features | Reference |
|---|---|---|---|---|
| Ir–ReOx/SiO₂ | Selective Hydrogenation | Unsaturated Aldehyde | High activity and selectivity in water at low pressure and temperature. | rsc.org |
| (+)-(NMI)₂ZrCl₂ | Asymmetric Carboalumination | Alkene (e.g., 3-buten-1-ol) | Produces chiral alcohols in high yield and enantiomeric excess (90-92% ee). | nih.gov |
| Lindlar Catalyst (Pd/CaCO₃) | Partial Hydrogenation | Alkyne (e.g., 3-heptyn-1-ol) | High stereoselectivity for cis (Z) isomers. | google.com |
Asymmetric Methodologies for Isomer Generation
Beyond chiral catalysis, other asymmetric methodologies can generate specific isomers of this compound. Asymmetric 1,4-addition (or conjugate addition) is a powerful technique. In one example, the addition of isopropenylmagnesium bromide to an imine derived from (E)-2,6-heptadienal and a chiral auxiliary, (S)-(+)-tert-butyl 2-amino-3,3-dimethylbutyrate, produced the desired chiral aldehyde intermediate with over 99% enantiomeric excess. cdnsciencepub.com This aldehyde can then be converted to the corresponding alcohol.
The use of chiral oxazolines is another established strategy. Nucleophilic addition of organolithium reagents to chiral α,β-unsaturated oxazolines can lead to chiral products with high enantiomeric purity. cdnsciencepub.com These methods rely on a removable chiral auxiliary to direct the stereochemical outcome of the reaction.
Sustainable Synthesis Utilizing Green Chemistry Principles
Modern synthetic chemistry emphasizes sustainability, focusing on reducing waste, avoiding hazardous materials, and minimizing energy consumption. researchgate.net These green chemistry principles are being applied to the synthesis of allylic alcohols like this compound. sioc-journal.cn
Catalyst Development for Environmentally Benign Processes
A key area of green synthesis is the development of catalysts that are efficient, reusable, and environmentally benign. For the production of allylic alcohols, catalysts that allow for the use of renewable feedstocks are of high interest. For example, a catalyst composed of HZSM-5 zeolite embedded with iron, cesium, and molybdenum has been developed for the sustainable synthesis of allyl alcohol from glycerol (B35011), a byproduct of biodiesel production.
Electrochemical methods offer a green alternative to traditional oxidation reactions, which often use toxic heavy metals like chromium or selenium. nih.gov The electrochemical allylic C-H oxidation provides a scalable and sustainable route to allylic alcohols and enones using readily available materials, thereby avoiding significant environmental impact. nih.gov
Table 2: Green Chemistry Principles in Allylic Alcohol Synthesis
| Principle | Methodology | Example | Advantage | Reference |
|---|---|---|---|---|
| Renewable Feedstocks | Catalytic Conversion | Synthesis of allyl alcohol from glycerol using a specialized zeolite catalyst. | Reduces reliance on fossil fuels. | |
| Atom Economy | Direct Allylation | Direct nucleophilic substitution of allylic alcohols without a leaving group. | Minimizes waste generation. | sioc-journal.cn |
| Benign Solvents | Deep Eutectic Solvents | Ru(IV)-Catalysed redox isomerisation of allylic alcohols in biorenewable eutectic mixtures. | Avoids volatile and toxic organic solvents. | rsc.org |
| Energy Efficiency | Electrochemical Synthesis | Electrochemical allylic C–H oxidation. | Operates at ambient temperature and pressure, reducing energy costs. | nih.gov |
| Waste Reduction | Solvent-Free Reaction | Partial hydrogenation of 3-hexyn-1-ol (B147329) without a solvent. | Eliminates solvent waste and simplifies purification. | google.com |
Solvent-Free and Low-Energy Synthetic Protocols
Eliminating solvents from reactions, known as solvent-free synthesis, is a core goal of green chemistry. A patented method for producing cis-3-hexen-1-ol, a close analog of this compound, involves the partial hydrogenation of 3-hexyn-1-ol in the presence of a palladium catalyst without any solvent. google.com This process not only prevents pollution from solvent waste but also simplifies product purification. The reaction is conducted under moderate hydrogen pressure (10–1000 kPa) and at mild temperatures (20–100°C), contributing to a lower energy footprint. google.com
The use of deep eutectic solvents (DES) as environmentally friendly reaction media is another innovative approach. rsc.org These solvents are often biodegradable and have low volatility. A one-pot synthesis of tertiary alcohols has been demonstrated by combining ruthenium-catalyzed isomerization of allylic alcohols with the addition of organometallic reagents in a DES, showcasing a sustainable and atom-economical process. rsc.org
Novel Synthetic Routes and Precursors
The most common precursor for (Z)-3-Hepten-1-ol is 3-heptyn-1-ol. google.com This alkyne itself can be synthesized from smaller, readily available molecules. One route involves the reaction of propylacetylene with methyl magnesium chloride to form a Grignard reagent, which then reacts with ethylene (B1197577) oxide to yield 3-heptyn-1-ol after hydrolysis. google.com
Alternative precursors and routes include:
Reduction of cis-3-Heptenal : This aldehyde can be reduced to the corresponding alcohol.
Hydroboration-Oxidation of 3-Heptene : This method involves the anti-Markovnikov addition of a borane (B79455) to 3-heptene, followed by oxidation with hydrogen peroxide to yield the alcohol.
Grignard Reactions : General Grignard reactions can be employed to construct the carbon skeleton and introduce the hydroxyl group. For instance, reacting an appropriate Grignard reagent with an epoxide or aldehyde can lead to the desired alcohol.
Table 3: Synthetic Routes and Precursors for this compound
| Synthetic Route | Key Precursor(s) | Reagents/Catalysts | Target Isomer | Reference |
|---|---|---|---|---|
| Partial Hydrogenation | 3-Heptyn-1-ol | Lindlar Catalyst, H₂ | (Z)-3-Hepten-1-ol | google.com |
| Reduction | cis-3-Heptenal | NaBH₄ or LiAlH₄ | (Z)-3-Hepten-1-ol | |
| Hydroboration-Oxidation | 3-Heptene | BH₃, H₂O₂, NaOH | 3-Heptan-1-ol (from 3-heptene) | |
| Grignard Synthesis | Propylacetylene, Ethylene Oxide | CH₃MgCl, Acid Hydrolysis | 3-Heptyn-1-ol (intermediate) | google.com |
Compound Index
Olefin Metathesis-Based Syntheses
Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, offering a versatile route to unsaturated alcohols like this compound. researchgate.net Cross-metathesis (CM) is a particularly relevant strategy, involving the reaction of two different alkenes to produce new olefinic products. organic-chemistry.org
A potential pathway to this compound via cross-metathesis involves the reaction of 1-pentene (B89616) with allyl alcohol. This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts, can theoretically yield the desired this compound. However, the reaction can also lead to homodimerization of the starting materials, and control of stereoselectivity (E/Z isomerism) can be a challenge. organic-chemistry.org The use of specialized catalysts, such as ruthenium catechothiolate complexes, has shown promise in achieving high stereoselectivity in the synthesis of Z- or E-trisubstituted allylic alcohols. nih.gov
The general mechanism, first proposed by Chauvin, involves a [2+2] cycloaddition between the metal alkylidene catalyst and the olefin substrate to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to yield the product and regenerate the metal alkylidene. researchgate.net
| Parameter | Cross-Metathesis of 1-Pentene and Allyl Alcohol |
| Catalyst | Ruthenium-based (e.g., Grubbs', Hoveyda-Grubbs') |
| Reactants | 1-Pentene, Allyl Alcohol |
| Potential Products | This compound, 2-Butene, 4-Octene |
| Challenges | Control of stereoselectivity (E/Z), prevention of homodimerization |
Organometallic Reagent-Mediated Pathways
Organometallic reagents, particularly Grignard reagents, are a cornerstone in the synthesis of alcohols and provide a reliable method for the preparation of this compound. mt.comreachemchemicals.com
A direct and efficient route involves the reaction of butanal with allylmagnesium bromide. acs.org In this reaction, the nucleophilic allyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of butanal. Subsequent acidic workup yields this compound. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). vapourtec.com
Another well-established method for alkene synthesis is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphorus ylide. academie-sciences.fr To synthesize this compound, pentanal could be reacted with an ylide derived from a two-carbon fragment, such as acetaldehyde. The phosphorus ylide is typically prepared in situ by treating a phosphonium (B103445) salt with a strong base like n-butyllithium. google.com The Wittig reaction is known for its reliability in forming the carbon-carbon double bond at a specific location, avoiding the rearrangements that can occur in other methods. academie-sciences.fr
| Method | Reactants | Key Reagents | Typical Yield | Stereoselectivity |
| Grignard Reaction | Butanal, Allyl Halide | Magnesium | Good | Generally low, mixture of isomers |
| Wittig Reaction | Pentanal, Ethyltriphenylphosphonium halide | Strong base (e.g., n-BuLi) | Good | Can be controlled by ylide type |
Biocatalytic and Enzymatic Transformations
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols, including the enantiomers of this compound. Enzymes such as lipases and alcohol dehydrogenases are particularly useful in these transformations. researchgate.net
Lipase-catalyzed kinetic resolution is an effective method for separating enantiomers of racemic alcohols. For instance, the kinetic resolution of (±)-hept-1-en-3-ol (a constitutional isomer of this compound) has been successfully achieved using various lipases. In a study, Novozym 435 (immobilized Candida antarctica lipase (B570770) B) was found to be highly effective in the acylation of (±)-hept-1-en-3-ol, yielding the corresponding ester and the unreacted alcohol with high enantiomeric excess (ee). researchgate.net This demonstrates the potential for producing enantiomerically pure forms of this compound.
Alcohol dehydrogenases (ADHs) are another class of enzymes that can be employed for the synthesis of specific alcohol enantiomers. These enzymes catalyze the stereoselective reduction of a corresponding ketone to a chiral alcohol. google.com For the synthesis of this compound, an appropriate unsaturated ketone could be reduced using a selected ADH to yield the desired (R)- or (S)-enantiomer.
| Enzyme | Reaction Type | Substrate (Example) | Result |
| Novozym 435 (Candida antarctica lipase B) | Kinetic Resolution (Acylation) | (±)-Hept-1-en-3-ol | High enantiomeric excess of ester and remaining alcohol. researchgate.net |
| Amano PS (Burkholderia cepacia lipase) | Kinetic Resolution (Transesterification) | Racemic allylic alcohols | Good to excellent enantioselectivity for specific substrates. researchgate.net |
| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | Unsaturated ketone | Potential for high enantiomeric excess of the corresponding alcohol. google.com |
Process Optimization and Scalability Considerations for Industrial Applications
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization and scalability to ensure economic viability, safety, and sustainability.
For organometallic routes like the Grignard reaction, challenges in scaling up include managing the exothermic nature of the reaction and ensuring anhydrous conditions to prevent quenching of the highly reactive Grignard reagent. mt.com Continuous flow chemistry offers a promising solution to these challenges by providing superior heat and mass transfer, improved safety, and the potential for automation. vapourtec.comresearchgate.net The use of continuous flow reactors can lead to higher yields and purity by minimizing side reactions. researchgate.net
In the case of olefin metathesis, catalyst cost, stability, and removal from the final product are significant hurdles for industrial applications. academie-sciences.fracademie-sciences.fr Catalyst deactivation, for instance by ethylene generated as a byproduct in some cross-metathesis reactions, can reduce efficiency. ucl.ac.uk Developing robust and recyclable catalysts is a key area of research to improve the economic feasibility of metathesis on a large scale. rsc.org
Biocatalytic processes, while offering high selectivity, can be limited by factors such as enzyme stability, reaction rates, and the need for cofactor regeneration in the case of alcohol dehydrogenases. rsc.orgresearchgate.net Continuous flow biocatalysis is a rapidly developing field that addresses some of these issues by enabling enzyme immobilization, efficient product removal, and integrated cofactor recycling systems, thereby improving productivity and reducing costs. rsc.orgnih.gov
Advanced Spectroscopic and Chromatographic Characterization in Complex Chemical and Biological Matrices
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 3-Hepten-1-ol and for gaining insights into reaction mechanisms involving this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.
In ¹H NMR analysis of the (Z)-isomer, the protons on the double bond typically exhibit chemical shifts in the range of δ 5.3–5.5 ppm, with a characteristic coupling constant (J) of 10–12 Hz, confirming the cis configuration. For a related compound, (Z)-5-methyl-3-hepten-1-ol, the protons of the C=C double bond appear as a multiplet between δ 5.40-5.27 ppm. wiley-vch.de The methylene (B1212753) protons adjacent to the hydroxyl group (CH₂O) in this analog show a triplet at δ 3.63 ppm. wiley-vch.de
¹³C NMR spectroscopy further aids in structural confirmation. For (Z)-5-methyl-3-hepten-1-ol, the carbon signals for the double bond are observed at δ 139.5 and 123.5 ppm, while the carbon of the CH₂O group resonates at δ 62.3 ppm. wiley-vch.de Two-dimensional NMR techniques such as COSY, HMQC, and HMBC are instrumental in assigning proton and carbon signals unambiguously and establishing connectivity within the molecule, which is crucial for mechanistic studies of its formation or reactions. wiley-vch.de For instance, detailed NMR analysis was used to characterize the products of reactions involving similar allylic alcohols, providing definitive structural evidence. wiley-vch.de
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a this compound Analog
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH=CH | 5.40-5.27 (m) | 139.5, 123.5 |
| CH₂O | 3.63 (t) | 62.3 |
| CH₂CH= | 2.45-2.25 (m) | 30.9 |
| CHCH= | 2.45-2.25 (m) | 33.4 |
| CH₂CH₃ | 1.45-1.15 (m) | 11.8 |
| CHCH₃ | 0.95 (d) | 20.9 |
| CH₂CH₃ | 0.85 (t) | - |
Data for (Z)-5-methyl-3-hepten-1-ol. wiley-vch.de
Mass Spectrometry Techniques in Metabolite Profiling and Identification
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification and quantification of this compound and its metabolites in complex biological matrices. The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak [M]⁺ at m/z 114, corresponding to its molecular weight. nist.govnih.gov
The fragmentation pattern provides structural information. Common fragments for this compound include peaks at m/z 81, 55, and 41. nih.govnih.gov High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which aids in confirming the elemental composition. wiley-vch.de
In metabolic studies, GC-MS is employed to identify products of biotransformation. For example, research on the atmospheric degradation of (Z)-3-hepten-1-ol by OH radicals identified major gaseous products such as butanal and 3-hydroxypropanal (B37111), demonstrating the power of MS in elucidating metabolic pathways. researchgate.net Similarly, the metabolism of cis-3-hepten-1-ol (B157115) in the synthesis of cis-3-heptenoic acid has been studied, showcasing the role of MS in tracking xenobiotic derivatives in biological systems. physiology.orgphysiology.org
Table 2: Key Mass Spectrometry Data for this compound
| Technique | Parameter | Value |
|---|---|---|
| GC-MS (EI) | Molecular Ion (m/z) | 114 nist.gov |
| GC-MS (EI) | Major Fragments (m/z) | 81, 55, 41, 31 nih.govnih.gov |
| HRMS | Calculated Exact Mass | 114.1045 g/mol nih.govnih.gov |
Data from NIST and PubChem databases. nist.govnih.govnih.gov
Advanced Chromatographic Separations for Isomeric and Trace Analysis
The separation of the (Z) and (E) isomers of this compound, as well as its positional isomers, presents a significant analytical challenge that can be addressed with advanced chromatographic techniques. High-resolution gas chromatography, often utilizing polar capillary columns like those with a polyethylene (B3416737) glycol (WAX) stationary phase, is effective for separating cis/trans isomers. The different polarities and volatilities of the isomers lead to distinct retention times, allowing for their individual quantification.
For the separation of enantiomers, chiral chromatography is the method of choice. This can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a non-chiral column. chemistrydocs.com Techniques like chiral gas chromatography with cyclodextrin-based columns have been successfully employed for separating the enantiomers of similar chiral alcohols.
Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation power for complex samples, such as wine volatiles, where trace amounts of this compound and its isomers may be present among hundreds of other compounds. mdpi.com
Table 3: Chromatographic Separation of Heptenol Isomers
| Isomer | Analytical Technique | Key Separation Principle |
|---|---|---|
| (Z)-3-Hepten-1-ol vs. (E)-3-Hepten-1-ol | GC with polar capillary column | Differential partitioning based on polarity |
| Positional Isomers (e.g., 2-Hepten-1-ol, 4-Hepten-1-ol) | GC with polar capillary column | Differences in volatility and polarity |
Vibrational Spectroscopy for In-Situ Reaction Monitoring and Structural Conformation
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information on the functional groups and conformational structure of this compound. These techniques are particularly useful for in-situ monitoring of reactions.
The gas-phase infrared spectrum of (E)-3-Hepten-1-ol shows characteristic absorption bands. nist.gov A broad band in the region of 3600-3200 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl chain are observed around 2960-2870 cm⁻¹. The C=C double bond stretching vibration for the trans isomer is expected around 970 cm⁻¹.
FTIR spectroscopy has been used for in-situ monitoring of the gas-phase reactions of (Z)-3-hepten-1-ol with OH radicals in a photoreactor. researchgate.netacs.org This allows for the real-time tracking of the decay of the reactant and the formation of products, providing kinetic and mechanistic data. researchgate.netacs.org For example, the rate of reaction and the identification of carbonyl-containing products were determined using this method. researchgate.net
Table 4: Key Infrared Absorption Bands for (E)-3-Hepten-1-ol
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~3600-3200 | O-H stretch |
| ~2960-2870 | C-H stretch (sp³) |
| ~1670 | C=C stretch |
| ~970 | C-H bend (trans C=C) |
Data based on typical IR frequencies and available spectra. nist.gov
Chemical Transformations and Reaction Mechanisms of 3 Hepten 1 Ol
Selective Oxidation Reactions and Pathway Analysis
Oxidation reactions of 3-Hepten-1-ol can be targeted to either the hydroxyl group or the alkene, leading to different classes of compounds.
The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the strength and type of the oxidizing agent used. The key challenge is to achieve this transformation while preserving the integrity of the carbon-carbon double bond.
Mild oxidizing agents are employed for the selective conversion to an aldehyde. Reagents such as Pyridinium chlorochromate (PCC) are effective in this regard, halting the oxidation at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), will typically oxidize the primary alcohol first to an aldehyde and then further to a carboxylic acid, yielding 3-heptenoic acid.
Table 1: Oxidation Products of the Hydroxyl Group in this compound
| Starting Material | Oxidizing Agent | Major Product | Product Class |
|---|---|---|---|
| This compound | Pyridinium chlorochromate (PCC) | 3-Heptenal | Aldehyde |
The carbon-carbon double bond in this compound can be cleaved through strong oxidative processes, such as ozonolysis or reaction with hydroxyl radicals (OH). This reaction breaks the heptene (B3026448) chain into two smaller carbonyl-containing fragments.
A study on the gas-phase reaction of (Z)-3-hepten-1-ol with OH radicals identified the primary cleavage products. researchgate.net The cleavage of the double bond between carbons 3 and 4 results in the formation of 3-hydroxypropanal (B37111) from the portion of the molecule containing the original alcohol group, and butanal from the other fragment. researchgate.net
Table 2: Products of Oxidative Cleavage of this compound
| Reagent | Reaction Type | Cleavage Products |
|---|---|---|
| Ozone (O₃), followed by a reducing agent (e.g., Zn/H₂O) | Ozonolysis | 3-Hydroxypropanal and Butanal |
Oxidation of the Hydroxyl Functionality
Reduction Methodologies and Stereochemical Control
Reduction reactions of this compound primarily target the alkene functionality. Catalytic hydrogenation is a common method to reduce the carbon-carbon double bond. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction converts the unsaturated this compound into the corresponding saturated alcohol, 1-Heptanol. This process eliminates the double bond without affecting the primary alcohol group.
Conversely, the synthesis of this compound often involves the selective reduction of an aldehyde. For instance, cis-3-Heptenal can be reduced to cis-3-Hepten-1-ol (B157115) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This demonstrates stereochemical control, as the geometry of the double bond is preserved during the reduction of the aldehyde.
Esterification and Etherification Reactions of the Alcohol Group
The hydroxyl group of this compound readily undergoes esterification and etherification, two fundamental reactions of alcohols.
Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (like an acyl chloride or acid anhydride) to form an ester. For example, the reaction of this compound with acetic anhydride (B1165640) yields 3-heptenyl acetate (B1210297), an ester noted for its applications in the flavor and fragrance industry. ontosight.ai This reaction is typically catalyzed by an acid.
Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether. This pathway allows for the synthesis of a wide variety of 3-heptenyl ethers.
Addition Reactions Across the Alkene Functionality
The double bond in this compound is susceptible to electrophilic addition reactions. A key example that showcases regioselectivity and stereochemistry is the hydroboration-oxidation reaction.
While hydroboration-oxidation is often used to synthesize alcohols from alkenes, applying the reaction to this compound demonstrates the reactivity of its internal double bond. The reaction proceeds in two main steps. masterorganicchemistry.com
Hydroboration : Borane (B79455) (BH₃), often in a complex with tetrahydrofuran (B95107) (THF), adds across the double bond. The addition is regioselective and follows the anti-Markovnikov rule, meaning the boron atom attaches to the less substituted carbon of the double bond (C3), and a hydrogen atom adds to the more substituted carbon (C4). masterorganicchemistry.com The addition is also a syn-addition, where the boron and hydrogen add to the same face of the double bond. masterorganicchemistry.com
Oxidation : The resulting organoborane intermediate is then treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH). masterorganicchemistry.com The oxidation step replaces the carbon-boron bond with a carbon-oxygen bond, yielding a hydroxyl group with retention of stereochemistry.
When applied to this compound, this two-step process results in the formation of a diol, specifically Heptane-1,4-diol .
Table 3: Mechanism of Hydroboration-Oxidation of this compound
| Step | Process | Description | Intermediate/Product |
|---|---|---|---|
| 1 | Hydroboration | Borane (BH₃) undergoes a concerted, anti-Markovnikov, syn-addition across the C3=C4 double bond. | Trialkylborane intermediate |
Table of Mentioned Compounds
| Compound Name |
|---|
| 1-Heptanol |
| 3-Heptenal |
| 3-Heptenoic acid |
| This compound |
| 3-Heptenyl acetate |
| 3-Hydroxypropanal |
| Acetic anhydride |
| Borane |
| Butanal |
| Chromium trioxide |
| Heptane-1,4-diol |
| Hydrogen peroxide |
| Lithium aluminum hydride |
| Palladium on carbon |
| Potassium permanganate |
| Pyridinium chlorochromate (PCC) |
| Sodium borohydride |
Halogenation and Hydrohalogenation Pathways
The double bond in this compound is susceptible to electrophilic addition by halogens and hydrohalic acids. These reactions typically proceed through halonium or carbocation intermediates, with the regioselectivity and stereoselectivity being influenced by the specific reagents and reaction conditions.
The chlorination of cis-3-hepten-1-ol can be effectively achieved using thionyl chloride (SOCl₂), often in the presence of a base like triethylamine. This reaction converts the primary alcohol into the corresponding alkyl chloride, cis-1-chloro-3-heptene, without affecting the double bond. google.com The process involves the initial formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular SNi reaction or an SN2 reaction with chloride, typically with inversion of configuration if the mechanism involves the carbon center directly, though in this case, the substitution occurs at the primary carbon, which is not a stereocenter.
Gas-phase halogenation has also been studied. The reaction of (Z)-3-hepten-1-ol with chlorine atoms (Cl•) in the atmosphere has been investigated to understand its environmental fate. The rate coefficient for this reaction was determined to be (3.80 ± 0.86) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K. conicet.gov.arresearchgate.net The mechanism involves the addition of the chlorine atom to the double bond, forming a chloroalkyl radical intermediate, which can then react further.
Furthermore, the hydroxyl group can participate in intramolecular halogenation reactions. For instance, treatment of a similar compound, hex-3-en-1-ol, with iodine (I₂) and a base leads to a facile iodocyclization, yielding a substituted tetrahydrofuran. nottingham.ac.uk This iodoetherification proceeds via the formation of an iodonium (B1229267) ion, which is then attacked by the intramolecular hydroxyl nucleophile in a stereospecific 5-exo-tet cyclization. A similar pathway is expected for this compound, leading to 2-(1-iodoethyl)-tetrahydrofuran.
Table 1: Selected Halogenation Reactions of this compound and Analogues
| Substrate | Reagent(s) | Product(s) | Reaction Type | Ref. |
|---|---|---|---|---|
| cis-3-Hepten-1-ol | Thionyl chloride (SOCl₂), Triethylamine | cis-1-Chloro-3-heptene | Chlorination | google.com |
| (Z)-3-Hepten-1-ol | Chlorine atoms (Cl•) | Chloroalkyl radical intermediates | Gas-phase halogenation | conicet.gov.arresearchgate.net |
| Hex-3-en-1-ol | Iodine (I₂) | Iodo-tetrahydrofuran derivative | Iodoetherification | nottingham.ac.uk |
| (E)-3,4-Dibromo-1-phenylhept-3-en-1-ol | Copper(I) iodide, DBU | 4-Bromo-5-((E)-pent-1-en-1-yl)-2-phenyl-2,3-dihydrofuran | Copper-mediated cyclization | rsc.org |
Cyclization Reactions and Intramolecular Rearrangements
The structure of this compound, containing both a nucleophilic hydroxyl group and an electrophilic double bond within the same molecule, is ideal for intramolecular cyclization reactions to form heterocyclic compounds, most notably substituted tetrahydrofurans.
A prominent example of this is iodoetherification, as mentioned previously. The reaction of an alkenol like this compound with an electrophilic iodine source prompts an intramolecular attack from the hydroxyl group onto the activated double bond (via an iodonium intermediate). This process is highly stereoselective and typically follows Baldwin's rules, favoring the 5-exo cyclization pathway to produce five-membered tetrahydrofuran rings. Research on the closely related hex-3-en-1-ol demonstrates that this cyclization is highly efficient, proceeding rapidly even at low temperatures to yield the corresponding iodo-tetrahydrofuran derivative with high selectivity. nottingham.ac.uk
Oxidative cyclization provides another route to tetrahydrofuran derivatives. The reaction of (Z)-4-hepten-1-ol, a constitutional isomer of this compound, with Oxone (2KHSO₅·KHSO₄·K₂SO₄) results in the formation of threo-tetrahydrofuranyl alcohol. rsc.org The proposed mechanism involves the epoxidation of the double bond by Oxone, followed by an intramolecular SN2-type ring-opening of the epoxide by the hydroxyl group, ensuring a stereospecific outcome. rsc.org
More complex cyclizations can be achieved using transition metal catalysis. For instance, nickel-catalyzed intramolecular cyclizations of dienes tethered to aldehydes are used to construct fused and spiro bicyclic systems. While not starting from this compound directly, these reactions showcase the synthetic potential of intramolecular ring-forming strategies on C7 skeletons.
Table 2: Intramolecular Cyclization Reactions of this compound Analogues
| Substrate | Reagent(s) / Catalyst | Product Type | Key Feature | Ref. |
|---|---|---|---|---|
| Hex-3-en-1-ol | I₂, Base | Iodo-tetrahydrofuran | 5-exo-tet iodocyclization | nottingham.ac.uk |
| (Z)-4-Hepten-1-ol | Oxone | threo-Tetrahydrofuranyl alcohol | Oxidative cyclization via epoxide | rsc.org |
| (E)-3,4-Dibromo-1-phenylhept-3-en-1-ol | CuI, DBU | 2,3-Dihydrofuran derivative | Copper-mediated intramolecular substitution | rsc.org |
| 1-Tridecen-6-yne | Tributylmanganate(II) | Substituted cyclopentane | Reductive cyclization of an enyne | oup.com |
Mechanistic Studies of Pericyclic and Sigmatropic Transformations
Pericyclic reactions, which proceed through cyclic transition states, represent a powerful class of transformations in organic synthesis. For derivatives of this compound, the most relevant of these are sigmatropic rearrangements, particularly the nottingham.ac.uknottingham.ac.uk-sigmatropic Cope and Claisen rearrangements. msu.eduwikipedia.org
The Claisen rearrangement is a nottingham.ac.uknottingham.ac.uk-sigmatropic rearrangement of an allyl vinyl ether to form a γ,δ-unsaturated carbonyl compound. mdpi.com To undergo this reaction, this compound would first need to be converted into its corresponding allyl vinyl ether, for example, through reaction with an appropriate vinyl ether under acid catalysis. The subsequent rearrangement proceeds through a concerted, six-membered chair-like transition state, which allows for a high degree of stereochemical control. mdpi.comoup.com While this thermal rearrangement often requires high temperatures, it has been shown that organoaluminum reagents can promote the reaction at room temperature. oup.com
A related and powerful variant is the oxy-Cope rearrangement. wikipedia.orgmasterorganicchemistry.com If a 1,5-diene contains a hydroxyl group at the C3 position, the initial nottingham.ac.uknottingham.ac.uk-rearrangement yields an enol. This enol then tautomerizes to a stable ketone or aldehyde, providing a strong thermodynamic driving force that shifts the equilibrium almost completely to the product side. masterorganicchemistry.com
Recent advancements have introduced transition-metal-catalyzed versions of these reactions. A Mn(I)-catalyzed sigmatropic rearrangement of β,γ-unsaturated alcohols has been developed, which proceeds via C-C σ-bond activation. researchgate.netnih.gov This method allows for the rearrangement of various allylic alcohols into complex carbonyl compounds under mild conditions, representing a modern alternative to traditional thermal methods. researchgate.netnih.gov These pericyclic reactions are mechanistically distinct from ionic or radical pathways, being governed by the principles of orbital symmetry. msu.edu
Table 3: Mechanistic Features of Relevant Sigmatropic Rearrangements | Rearrangement | Substrate Class | Transition State | Driving Force | Key Mechanistic Insight | Ref. | | :--- | :--- | :--- | :--- | :--- | :--- | | Claisen Rearrangement | Allyl vinyl ethers | Concerted, six-membered chair-like | Formation of a stable carbonyl group | Can be promoted by Lewis acids (e.g., R₃Al) at lower temperatures. | mdpi.comoup.com | | Cope Rearrangement | 1,5-Dienes | Concerted, six-membered chair- or boat-like | Relief of ring strain or formation of a more substituted alkene. | Equilibrium process; product stability determines the outcome. wikipedia.orgmasterorganicchemistry.com | | Oxy-Cope Rearrangement | 3-Hydroxy-1,5-dienes | Concerted, six-membered chair-like | Irreversible tautomerization of the intermediate enol to a carbonyl. | Anionic variants (using a base like KH) proceed at much lower temperatures. | masterorganicchemistry.com | | Mn(I)-Catalyzed Rearrangement | β,γ-Unsaturated alcohols | Organometallic intermediate | Formation of a stable carbonyl and Mn complex | Proceeds via C-C σ-bond activation, enabling new synthetic pathways. | researchgate.netnih.gov |
Derivatives and Analogs of 3 Hepten 1 Ol: Synthesis and Advanced Applications
Synthesis of Alkene-Functionalized Alcohol Esters
The synthesis of alkene-functionalized alcohol esters from 3-hepten-1-ol is primarily achieved through esterification. This reaction involves the combination of this compound with a carboxylic acid in the presence of an acid catalyst, typically sulfuric acid. The process results in the formation of an ester and water. For instance, the reaction of this compound with acetic acid yields 3-heptenyl acetate (B1210297), a compound noted for its use in the flavor and fragrance industry. ontosight.ainih.gov
The general reaction can be represented as: R-COOH + HO-(CH₂)₂-CH=CH-(CH₂)₂-CH₃ → R-COO-(CH₂)₂-CH=CH-(CH₂)₂-CH₃ + H₂O (where R represents a variable organic group)
The efficiency and yield of this synthesis can be influenced by several factors, including reaction time, temperature, and the choice of catalyst. To drive the reaction towards the product side, it is common to remove water as it is formed.
A notable example is (Z)-3-hepten-1-yl acetate, which is the acetate ester of (Z)-3-hepten-1-ol. ontosight.ai This compound and similar esters are valued for their distinct aromas and are incorporated into perfumes, cosmetics, and food products. ontosight.ai The synthesis of various esters from different carboxylic acids allows for a wide range of functionalized compounds with tailored properties. Research has also explored the synthesis of phenolic esters from unsaturated alcohols like this compound using p-toluenesulfonic acid (PTSA) as a catalyst. researchgate.net
Preparation of Unsaturated Ethers and Acetals
The double bond and hydroxyl group of this compound also facilitate the synthesis of unsaturated ethers and acetals.
Unsaturated Ethers: The Williamson ether synthesis is a common method for preparing ethers from alcohols. libretexts.org This process involves the deprotonation of the alcohol to form an alkoxide ion, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. libretexts.org For this compound, this would first involve reaction with a strong base like sodium hydride to form the corresponding alkoxide. This alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide) to produce the unsaturated ether.
Another method is the alkoxymercuration-demercuration reaction, which allows for the Markovnikov addition of an alcohol to an alkene. libretexts.org While this is typically used to add an alcohol to a separate alkene, modifications could potentially be explored for intramolecular reactions or reactions with other unsaturated molecules.
Unsaturated Acetals: Acetals are formed by the reaction of an aldehyde or a ketone with an alcohol. googleapis.com To prepare an unsaturated acetal (B89532) from this compound, the alcohol is reacted with a carbonyl compound in the presence of an acid catalyst. The reaction is reversible and often requires the removal of water to achieve a good yield. googleapis.com For example, reacting this compound with an aldehyde like heptanal (B48729) would produce heptanal di-(3-heptenyl) acetal. The presence of the double bond from the this compound moiety is retained in the final acetal structure.
Development of Polymeric Materials from this compound Derivatives
The alkene functionality of this compound derivatives makes them suitable as monomers for polymerization, leading to the development of advanced materials with unique properties.
Monomer Synthesis and Polymerization Kinetics
Monomers are typically synthesized by introducing a polymerizable functional group to the this compound molecule, often through esterification with a reactive acid like acrylic acid or methacrylic acid. This creates a monomer with a terminal double bond that can participate in polymerization reactions.
The kinetics of polymerization are crucial for controlling the properties of the resulting polymer. Studies on the atmospheric reactions of unsaturated alcohols like (Z)-3-hepten-1-ol with radicals such as OH and NO₃ provide insights into their reactivity. researchgate.netnih.gov For instance, the rate constant for the reaction of (Z)-3-hepten-1-ol with NO₃ radicals has been determined, indicating its potential for atmospheric degradation and secondary organic aerosol (SOA) formation. nih.gov While these studies focus on atmospheric chemistry, the fundamental kinetic data on radical reactions with the double bond are relevant to understanding polymerization processes, which often involve radical intermediates. The rate of polymerization can be influenced by factors such as monomer concentration, initiator concentration, temperature, and the presence of catalysts or inhibitors.
Advanced Material Properties and Structural Characterization
Polymers derived from this compound can exhibit a range of properties depending on the specific monomer structure and the polymerization conditions. The incorporation of the heptenyl side chain can influence the polymer's flexibility, thermal stability, and solubility. For example, incorporating long-chain unsaturated alcohols into polyurethane coatings has been shown to enhance flexibility and UV resistance. vulcanchem.com
Structural characterization of these polymers is essential to understand their properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gel Permeation Chromatography (GPC) are used to determine the polymer's chemical structure, molecular weight, and molecular weight distribution. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the polymer's glass transition temperature and thermal stability.
Synthesis of Bioactive Analogs for Non-Human Biological Studies
The structural framework of this compound serves as a starting point for the synthesis of bioactive analogs for various non-human biological studies. These studies often focus on areas such as insect pheromones, antimicrobial agents, and plant signaling molecules.
For instance, derivatives of unsaturated alcohols are known components of insect sex pheromones. researchgate.net The synthesis of analogs of these pheromones is crucial for developing environmentally friendly pest control strategies. By modifying the structure of this compound, researchers can create compounds that mimic or interfere with natural pheromones, disrupting insect mating behavior.
Furthermore, some unsaturated alcohols and their derivatives exhibit antimicrobial properties. ontosight.ai Research into analogs of this compound could lead to the discovery of new compounds with activity against various pathogens affecting plants or animals. For example, studies on similar compounds have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.
The synthesis of these bioactive analogs often involves stereoselective reactions to produce specific isomers, as the biological activity of these compounds is frequently dependent on their stereochemistry. researchgate.net
Biological and Ecological Roles of 3 Hepten 1 Ol and Its Metabolites Non Human Focus
Role in Plant-Insect Communication and Interaction
The compound 3-Hepten-1-ol is a semiochemical, a chemical substance that carries a message. These chemical signals are pivotal in the interactions between different species. hutton.ac.uk
In the realm of insect behavior, this compound can act as a kairomone, a chemical signal that benefits the receiver but not the emitter. hutton.ac.uk For instance, certain insects are attracted to this compound, which is released by their host plants. This attraction is a crucial aspect of their host-finding mechanism. The perception of such chemical cues is mediated by the insect's olfactory system, with specialized olfactory receptor neurons (ORNs) on their antennae that detect these volatile compounds. mpg.depsu.edu The interaction of this compound with these receptors triggers a behavioral response, guiding the insect towards the source of the odor.
Research has shown that the response of insects to semiochemicals can be quite specific. For example, in maize seedlings, the induction of defense-related genes was observed with (Z)-3-hexen-1-ol, but not with (Z)-3-hepten-1-ol, indicating a high degree of structural specificity in the plant's recognition system. nih.govtandfonline.comresearchgate.net This specificity underscores the finely tuned nature of chemical communication in these ecological interactions.
In some cases, the presence of plant volatiles like this compound can enhance the response of insects to their own pheromones, a phenomenon known as synergism. usp.br This interplay between plant-derived and insect-derived signals can significantly influence mating and aggregation behaviors.
While the direct biosynthesis of this compound in insects is not extensively documented, insects are known to metabolize various compounds from their diet. annualreviews.org It is plausible that insects can modify ingested plant-derived compounds, including this compound, for their own purposes, such as producing pheromones or other signaling molecules. The metabolism of such compounds often involves oxidation, reduction, or conjugation reactions to facilitate excretion or to convert them into biologically active molecules. annualreviews.org
The study of how insects process these volatile compounds is an active area of research, with techniques like gas chromatography-mass spectrometry (GC-MS) being instrumental in identifying the metabolites. scielo.org.mx Understanding these metabolic pathways is key to deciphering the full scope of the ecological roles of compounds like this compound.
Behavioral Ecology of Insect Chemoreception
Microbial Transformations and Bioremediation Potential
Microorganisms are adept at transforming a wide array of organic compounds, and this compound is no exception. This metabolic versatility has implications for both bioremediation and the synthesis of novel products.
Microorganisms can utilize alcohols like this compound as a carbon source for growth. The degradation pathways typically involve oxidation of the alcohol to the corresponding aldehyde and then to a carboxylic acid, which can then enter central metabolic pathways. researchgate.net This process is a form of bioremediation, where the microorganisms help to break down and detoxify environmental pollutants. researchgate.net
The enzymes involved in these transformations are often oxidoreductases. For instance, some microorganisms use enzymes like catechol 1,2-dioxygenase and catechol 2,3-dioxygenase to degrade aromatic hydrocarbons. researchgate.net While this compound is an aliphatic alcohol, similar enzymatic principles apply to its degradation.
The ability of microbial enzymes to selectively modify chemical structures is harnessed in biocatalysis to produce valuable compounds. For example, microbial transformations of terpenoids, another class of plant-derived volatile compounds, have been extensively studied for the production of flavor, fragrance, and pharmaceutical compounds. researchgate.net
Similarly, enzymes can be used to perform specific reactions on this compound, such as stereoselective oxidation or reduction, to create chiral building blocks for the synthesis of complex molecules. This "green chemistry" approach offers a more environmentally friendly alternative to traditional chemical synthesis. researchgate.net For example, the biotransformation of related compounds like geraniol (B1671447) and nerol (B1678202) by fungi can yield other valuable chemicals. researchgate.net
Microbial Degradation Pathways and Enzyme Systems
Occurrence and Significance in Plant Volatile Organic Compound Emissions
The compound this compound is a component of the volatile organic compounds (VOCs) emitted by various plants. ontosight.airesearchgate.net These emissions can be constitutive or induced by factors such as herbivore damage or mechanical stress. tandfonline.com For instance, (Z)-3-hepten-1-ol has been identified in the emissions from alfalfa during high-temperature drying. researchgate.net
The blend of VOCs released by a plant serves multiple ecological functions. It can act as a defense mechanism by repelling herbivores or attracting their natural enemies. scielo.org.mxuu.nl It can also function in plant-plant communication, where volatiles from a damaged plant can trigger defense responses in neighboring plants. nih.govtandfonline.com
The specific composition of the VOC profile, including the presence and relative abundance of compounds like this compound, can convey detailed information about the plant's state and the nature of the stress it is experiencing. This chemical language is a fundamental aspect of the intricate web of interactions within an ecosystem.
Plant Stress Responses and Volatile Induction
When plants experience mechanical damage from herbivores or are subjected to other biotic or abiotic stresses, they rapidly release a bouquet of volatile compounds, a phenomenon known as a "GLV-burst". frontiersin.orgoup.com These compounds are typically six-carbon aldehydes, alcohols, and esters formed from the oxidative breakdown of fatty acids like linolenic and linoleic acid. frontiersin.orgsc.edu this compound, a seven-carbon alcohol, is a less common but notable member of this group, found in the volatile emissions of various plants.
Research into the specific function of this compound in activating plant defense responses reveals a high degree of specificity in how plants perceive these volatile cues. Structure-activity relationship studies in maize (Zea mays) have shown that the six-carbon alcohol, (Z)-3-hexen-1-ol, is a potent inducer of defense-related genes. nih.govresearchgate.net However, this activity is highly specific to its molecular structure. In the same studies, (Z)-3-hepten-1-ol, which has just one additional carbon in its chain, failed to induce the expression of these defense genes. nih.govresearchgate.net This suggests that the receptors in maize are finely tuned to the precise length of the carbon chain.
Similarly, studies on tomato (Solanum peruvianum) seedlings and cell cultures have investigated the bioactivity of a series of fatty alcohols with varying chain lengths. sc.edu In these experiments, (Z)-3-hepten-1-ol demonstrated lower bioactivity in inducing signaling responses and inhibiting root growth compared to longer-chain alcohols like (Z)-3-octenol and (Z)-3-nonenol. sc.edu These findings underscore that while this compound is released during plant stress, its role as a direct elicitor of defense responses can be species-dependent and often less pronounced than its chemical relatives.
Interspecies Ecological Communication through Volatiles
Volatile organic compounds are crucial mediators of communication between different species, and this compound is part of the complex chemical language used in these interactions. usp.br These signaling molecules, or semiochemicals, can influence the behavior of insects, such as attracting them to a host plant or, conversely, attracting the natural enemies of those insects (a phenomenon known as indirect defense). mdpi.comusp.br
While often part of a larger blend of volatiles, this compound and its derivatives have been identified in contexts of multitrophic interactions. For instance, the compound 3-hepten-1-yl acetate (B1210297) was detected in the volatile profile of cactus tissue under stress, a profile which also included compounds known to be characteristic of fungal metabolism. acs.org This suggests that the emission of such volatiles could signal plant vulnerability to insects. acs.org
Aquatic Ecosystem Interactions and Biogeochemical Cycling
As a biogenic volatile organic compound (BVOC), this compound is emitted from terrestrial plants and enters the atmosphere. conicet.gov.arresearchgate.net Its subsequent fate is governed by atmospheric chemical reactions, which represent a key phase of its biogeochemical cycle. copernicus.org There is limited direct research on the interactions of this compound within aquatic ecosystems. Its environmental pathway is primarily defined by its emission into the air, followed by atmospheric transport and degradation, with potential deposition into aquatic systems.
The main removal process for unsaturated alcohols like this compound in the troposphere is through reaction with hydroxyl (OH) radicals during the daytime and, to a lesser extent, with nitrate (B79036) (NO₃) radicals at night. acs.orgacs.orgresearchgate.net Kinetic studies have determined the rate coefficients for these reactions, which allow for the estimation of the atmospheric lifetime of these compounds. For (Z)-3-hepten-1-ol, the reaction with OH radicals is rapid, leading to an estimated atmospheric lifetime of approximately one hour. researchgate.netresearchgate.netacs.org
The oxidation of this compound in the atmosphere leads to the formation of various smaller, oxygenated products, such as carbonylic compounds. researchgate.netacs.org These degradation products can contribute to the formation of tropospheric ozone and secondary organic aerosols (SOA), which have broader impacts on air quality and climate. copernicus.orgresearchgate.net While these processes occur in the atmosphere, the deposition of these compounds and their products can transfer them from the atmosphere to terrestrial and aquatic ecosystems, thereby completing their biogeochemical cycle. However, the specific impacts and degradation pathways of this compound once it enters a body of water are not well-documented.
Mentioned Compounds
Environmental Fate, Transport, and Ecotoxicological Implications Non Human Focus
Atmospheric Photodegradation Kinetics and Product Formation
Once released into the troposphere, 3-Hepten-1-ol is subject to degradation, primarily through reactions with photochemically generated hydroxyl (OH) radicals. Kinetic studies have been performed to determine the rate of this degradation, which is a key factor in assessing its atmospheric lifetime.
Research conducted in environmental chambers has established the rate coefficient for the gas-phase reaction of (Z)-3-hepten-1-ol with OH radicals at approximately 298 K. googleapis.comtoxlab.cooecd.orgdiva-portal.orgusgs.govnih.govresearchgate.netacs.orgacs.orgnih.gov The reported rate coefficient is (1.28 ± 0.23) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. googleapis.comnih.govresearchgate.netacs.org Based on this reaction rate and a typical atmospheric concentration of OH radicals, the atmospheric lifetime of (Z)-3-hepten-1-ol is estimated to be very short, on the order of approximately one hour. googleapis.comnih.govresearchgate.netacs.org This indicates that the compound is rapidly removed from the atmosphere near its source.
The oxidation of (Z)-3-hepten-1-ol by OH radicals leads to the formation of several degradation products. diva-portal.orgresearchgate.net The primary identified product is butanal, with a molar yield of (32.7 ± 2.4)%. diva-portal.org Other products formed include various carbonylic compounds which can contribute to the formation of tropospheric ozone and peroxyacetyl nitrates (PANs). googleapis.comnih.govresearchgate.netacs.org Secondary reactions can also lead to the formation of carbon monoxide and formic acid. diva-portal.org The reaction is understood to proceed mainly through the addition of the OH radical to the carbon-carbon double bond. diva-portal.org
Table 1: Atmospheric Degradation Data for (Z)-3-Hepten-1-ol
| Parameter | Value | Reference(s) |
|---|---|---|
| OH Radical Reaction Rate Coefficient | (1.28 ± 0.23) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | googleapis.comnih.govresearchgate.netacs.org |
| Estimated Atmospheric Lifetime | ~1 hour | googleapis.comnih.govresearchgate.netacs.org |
| Primary Degradation Product | Butanal | diva-portal.org |
| Product Molar Yield (Butanal) | 32.7 ± 2.4% | diva-portal.org |
| Other Identified Products | Carbonylic compounds, Carbon Monoxide, Formic Acid | googleapis.comdiva-portal.orgnih.govresearchgate.netacs.org |
Soil Sorption, Leaching, and Mobility Studies
The behavior of this compound in the soil compartment, including its tendency to adsorb to soil particles or leach into groundwater, has not been extensively studied experimentally. However, its mobility can be estimated using its physicochemical properties.
Table 2: Predicted Soil Mobility Parameters for this compound
| Parameter | Predicted Value | Implication for Soil Mobility | Reference(s) |
|---|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 1.9 | Potential for some mobility | rivm.nl |
| Koc (Soil Adsorption Coefficient) | 65.36 | Moderate to high mobility | googleapis.com |
Ecotoxicity to Aquatic and Terrestrial Non-Human Organisms
The potential for this compound to cause harm to non-human organisms is a critical component of its environmental risk profile.
Studies on the effects of this compound on primary producers are essential for understanding its impact at the base of the aquatic food web. A hazard assessment has reported an EC50 value (the concentration causing a 50% effect) for algal growth inhibition. The reported EC50 for algae is 12 mg/L, indicating its potential to adversely affect algal populations at this concentration. epa.gov Standard test species for such assays often include green algae like Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum). diva-portal.orgnih.govmdpi.com
Aquatic invertebrates, such as the water flea Daphnia magna, are standard models for ecotoxicity testing. nih.govresearchgate.net For this compound, an acute toxicity value has been reported. The 48-hour EC50 for immobilization of water fleas is 12 mg/L. epa.gov This value indicates the concentration at which half of the tested invertebrate population is immobilized after a two-day exposure. Data on chronic effects, such as impacts on reproduction over longer exposure periods, were not available in the reviewed literature.
Table 3: Acute Ecotoxicity of this compound to Aquatic Organisms
| Test Organism | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|
| Algae | EC50 (Growth Inhibition) | 12 | epa.gov |
| Water Flea (Daphnia) | EC50 (Immobilization) | 12 | epa.gov |
Invertebrate Immobilization and Reproduction Assays
Environmental Risk Assessment Methodologies for Non-Human Ecosystems
The environmental risk assessment (ERA) for chemical substances like this compound in non-human ecosystems is a structured process designed to evaluate the likelihood of adverse ecological effects resulting from environmental exposure. iaia.orgresearchgate.neteuropa.eu This process is fundamental for managing chemicals used in consumer products, such as fragrances, to ensure their use does not pose an unacceptable risk to the environment. researchgate.netebrc.de Methodologies for ERA are typically tiered, starting with conservative screening and progressing to more detailed, site-specific assessments if a potential risk is identified. ebrc.depops.int
A cornerstone of the ERA for chemicals is the risk characterization ratio (RCR), also known as the risk quotient (RQ). wikipedia.orgecetoc.org This ratio compares the predicted or measured concentration of a substance in the environment with the concentration that is not expected to cause adverse effects. ecetoc.orgchemsafetypro.com
Risk Characterization Ratio (RCR) = Predicted Environmental Concentration (PEC) / Predicted No-Effect Concentration (PNEC) wikipedia.org
If the RCR is less than one, the risk is generally considered to be acceptable or negligible. researchgate.netebrc.de If the ratio exceeds one, it indicates a potential for risk, triggering the need for a more refined assessment or risk management measures. researchgate.netebrc.de
Predicted Environmental Concentration (PEC)
The PEC is an estimate of the concentration of a chemical expected in various environmental compartments like water, soil, or air. researchgate.netchemsafetypro.com For a substance like this compound, which is used in consumer products, PEC estimation for the aquatic environment is based on factors such as its annual volume of use and its physicochemical properties. researchgate.net Its volatility and low water solubility suggest it will likely evaporate easily from surfaces and is unlikely to penetrate soil, with the insoluble portion floating on water. thermofisher.com The atmospheric lifetime of (Z)-3-hepten-1-ol is estimated to be very short, around one hour, due to its reaction with OH radicals, which is a key consideration in exposure assessment. acs.org
Predicted No-Effect Concentration (PNEC)
The PNEC represents the concentration of a substance below which adverse effects in an ecosystem are unlikely to occur. wikipedia.orgchemsafetypro.com It is derived from ecotoxicological data by applying an assessment factor (AF) to an effect level, such as the LC50 (lethal concentration for 50% of test organisms), EC50 (effective concentration for 50% of organisms), or NOEC (No Observed Effect Concentration). chemsafetypro.com
PNEC = Ecotoxicity Endpoint (e.g., LC50 or NOEC) / Assessment Factor (AF)
The assessment factor accounts for uncertainties, such as extrapolating from laboratory tests on a few species to a complex ecosystem, and from short-term acute toxicity data to long-term chronic effects. wikipedia.org AF values can range from 1 to 1000, or even higher in highly conservative screening approaches, depending on the quality and completeness of the available data. researchgate.netwikipedia.org
A Tiered Approach for Fragrance Ingredients
A specific framework has been developed for prioritizing fragrance ingredients like this compound for aquatic risk assessment. researchgate.net This tiered methodology allows for the efficient screening of a large number of chemicals. researchgate.net
Tier 1: Screening-Level Assessment: In the initial step, the PEC is estimated based on use volume and physicochemical properties. The PNEC is calculated using an effect level predicted by a general quantitative structure-activity relationship (QSAR) model for aquatic toxicity. To ensure a high margin of safety, a large, conservative assessment factor (e.g., 10^6) may be applied to the QSAR-predicted endpoint. researchgate.net The resulting PEC/PNEC ratio is then used to screen for negligible risk. For the majority of fragrance ingredients evaluated under this initial tier, the PEC:PNEC ratio was below one. researchgate.net
Tier 2: Refined Assessment: If the initial PEC/PNEC ratio exceeds one, the assessment proceeds to a more refined stage. In this phase, the PNEC is recalculated using more specific and less conservative QSAR models, such as the Ecological Structure-Activity Relationships (ECOSAR) program. researchgate.net This refinement significantly reduces the number of chemicals considered potential risks. researchgate.net
Tier 3: In-Depth Assessment: For substances that still have a PEC/PNEC ratio greater than one after Tier 2 analysis, further aquatic risk assessment procedures are initiated. This involves iterative steps to refine both the PEC and PNEC, primarily by using measured, substance-specific ecotoxicological data from studies on organisms like Daphnia magna (water flea) and Pimephales promelas (fathead minnow). researchgate.net
This structured and tiered approach ensures that regulatory focus and resources are directed toward the substances with the highest potential for environmental risk, while efficiently demonstrating an acceptable risk level for the majority of chemicals at their current levels of use. researchgate.net
Below is an interactive table summarizing the key components of the environmental risk assessment methodology.
| Component | Description | Derivation/Calculation | Key Factors/Inputs |
|---|---|---|---|
| Predicted Environmental Concentration (PEC) | The estimated concentration of a substance in an environmental compartment (e.g., water, air). | Calculated using fate and emission models. | - Annual usage volume
|
| Predicted No-Effect Concentration (PNEC) | The concentration below which unacceptable effects on the ecosystem are not expected to occur. | PNEC = Ecotoxicity Endpoint / Assessment Factor chemsafetypro.com | - Ecotoxicological data (LC50, EC50, NOEC) from lab studies or QSAR models
|
| Risk Characterization Ratio (RCR) | A ratio that compares the exposure concentration to the no-effect concentration to quantify risk. | RCR = PEC / PNEC wikipedia.org | - Calculated PEC value
|
Computational Chemistry and Theoretical Studies on 3 Hepten 1 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the distribution of electrons within the 3-Hepten-1-ol molecule, which in turn dictates its reactivity. Methods like Density Functional Theory (DFT) are employed to model its electronic properties.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the gap between them can predict the reactivity of a molecule.
In electrophilic reactions, such as those involving atmospheric oxidants like hydroxyl radicals (•OH) and ozone (O₃), the HOMO of this compound interacts with the LUMO of the oxidant. A higher HOMO energy indicates a greater willingness to donate electrons, suggesting higher reactivity. Studies on various alkenes and unsaturated alcohols have established a clear correlation between the HOMO energy and the rate constants of their reactions with these oxidants. researchgate.netresearchgate.net For instance, the reactivity of a series of unsaturated alcohols toward chlorine atoms has been directly linked to the energy of their HOMO. researchgate.net The interaction is stronger when the energy gap between the HOMO of the alcohol and the LUMO of the electrophile is smaller. researchgate.net The primary sites of reactivity on this compound, the C=C double bond and the hydroxyl group, are regions of high electron density, corresponding to the location of the HOMO.
Table 1: Conceptual Frontier Orbital Energies and Reactivity
| Molecule/Fragment | Orbital | Conceptual Energy (eV) | Implication for Reactivity |
|---|---|---|---|
| This compound | HOMO | Relatively High | Susceptible to electrophilic attack at C=C bond |
| This compound | LUMO | Relatively High | Less susceptible to nucleophilic attack |
| •OH Radical | LUMO | Low | Strong electrophile, readily accepts electrons |
| Interaction | HOMO (alcohol) - LUMO (•OH) | Small Energy Gap | High reaction rate constant |
Electrostatic Potential (ESP) mapping is a computational technique that visualizes the charge distribution across a molecule. It identifies regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, an ESP map would reveal distinct features:
Negative Potential: A region of high electron density (colored red in typical visualizations) would be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity. The π-system of the carbon-carbon double bond would also show a negative potential, making both sites susceptible to attack by electrophiles.
Positive Potential: A region of positive potential (colored blue) would be located on the hydrogen atom of the hydroxyl group, making it a potential site for hydrogen bonding and abstraction by radical species.
This charge distribution is critical for understanding non-covalent interactions and the initial steps of many chemical reactions.
HOMO-LUMO Analysis and Frontier Orbital Theory
Conformational Analysis and Energy Landscapes of Isomers
This compound exists as two geometric isomers, (Z)-3-hepten-1-ol (cis) and (E)-3-hepten-1-ol (trans), defined by the arrangement of substituents around the C3=C4 double bond. In addition to these isomers, the molecule has several rotatable single bonds (C1-C2, C2-C3, C4-C5, etc.), leading to numerous possible conformations (rotamers).
Conformational analysis involves calculating the potential energy of the molecule as a function of its bond torsion angles. This process generates a potential energy surface, or energy landscape, which maps the relative energies of different conformations.
Global Minimum: The most stable conformation of the molecule, corresponding to the lowest point on the energy landscape.
Local Minima: Other stable, but slightly higher-energy, conformations.
Energy Barriers: The energy required to rotate from one conformation to another. The barrier to rotation around the C=C double bond is very high, preventing interconversion between (E) and (Z) isomers under normal conditions.
The specific conformations of the isomers influence their physical properties and how they interact with other molecules, such as receptors in biological systems or on catalytic surfaces.
Reaction Mechanism Modeling and Transition State Theory
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, the atmospheric degradation initiated by the hydroxyl (•OH) radical is a well-studied process. researchgate.netebi.ac.ukbvsalud.org Theoretical modeling can map out the entire reaction coordinate, identifying intermediates, products, and, crucially, the transition states that connect them.
The reaction with •OH radicals proceeds via two main channels:
OH Addition: The electrophilic •OH radical adds to the electron-rich C=C double bond, forming a hydroxyalkyl radical intermediate. ebi.ac.uk This is often the dominant pathway for unsaturated alcohols.
H-Abstraction: The •OH radical abstracts a hydrogen atom. This can occur from the hydroxyl group, the allylic position (C2 or C5), or other C-H bonds. Theoretical studies on similar short-chain unsaturated alcohols have shown that H-abstraction channels can be significant and should not be disregarded in atmospheric models. ebi.ac.uk
Transition State Theory (TST) is used in conjunction with these calculated energy surfaces to determine theoretical reaction rate constants. researchgate.net By calculating the energy of the transition state relative to the reactants, TST provides a method to predict how fast a reaction will occur, which can then be compared with experimental kinetic data. researchgate.netbvsalud.org
Table 2: Calculated Parameters for OH-Initiated Oxidation of Unsaturated Alcohols
| Reaction Channel | Reactants | Key Species | Relative Energy (Conceptual) | Theoretical Method |
|---|---|---|---|---|
| Addition | (Z)-3-Hepten-1-ol + •OH | Transition State 1 (TS1) | + Barrier | DFT (e.g., MPWB1K) |
| Addition | (Z)-3-Hepten-1-ol + •OH | Hydroxyalkyl Radical | - (Stabilized) | DFT |
| Abstraction | (Z)-3-Hepten-1-ol + •OH | Transition State 2 (TS2) | + Barrier | DFT |
| Abstraction | (Z)-3-Hepten-1-ol + •OH | Resulting Radical + H₂O | Variable | DFT |
Note: This table is illustrative of the types of parameters derived from reaction mechanism modeling. DFT (Density Functional Theory) is a common computational method for these calculations. bvsalud.org
Molecular Dynamics Simulations of Intermolecular Interactions (Non-Human Relevant Systems)
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This allows for the study of dynamic processes and intermolecular interactions in systems larger than what is feasible with quantum mechanics alone. For this compound, MD simulations can be applied to non-human relevant systems to understand its behavior in different environments.
An important application is in atmospheric science. For instance, Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations can be used to study the reactivity of molecules like this compound at the air-water interface. researchgate.net Such simulations can reveal how solvation affects the molecule's conformation and reactivity, and how it interacts with water molecules at the surface of atmospheric aerosols. These interactions can influence the rates and pathways of its degradation in the troposphere. The simulations track the trajectories of thousands of molecules, providing a detailed picture of solvation shells, hydrogen bonding networks, and the orientation of this compound at interfaces.
Emerging Research Frontiers and Future Perspectives
Integration with Flow Chemistry and Microreactor Technologies for Synthesis
The synthesis of fine chemicals is undergoing a paradigm shift from traditional batch processing to continuous flow chemistry, which offers significant advantages in process intensification. unimi.it Flow chemistry, particularly when implemented with microreactors, provides superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and improved reaction control, often leading to higher yields and selectivities. unimi.itbeilstein-journals.org
While specific studies dedicated exclusively to the flow synthesis of 3-hepten-1-ol are not abundant, the principles and successes with related compounds demonstrate a clear and promising path forward. For instance, the semi-hydrogenation of alkynes to alkenes, a key step in synthesizing unsaturated alcohols like this compound from precursors like hept-3-yn-1-ol, has been successfully demonstrated in flow systems. A study on the flow hydrogenation of 3-hexyn-1-ol (B147329), a close structural analog, showed consistent conversion and high selectivity over extended periods. beilstein-journals.org
The application of microreactor technology could significantly improve the synthesis of this compound. For example, the Diels-Alder reaction to create cyclic precursors, which is often slow in batch reactors, has been shown to have dramatically reduced reaction times and increased yields in continuous-flow microreactors. researchgate.net This suggests that complex synthetic routes to functionalized this compound derivatives could become more efficient.
Table 1: Comparison of Batch vs. Potential Flow Synthesis for a Representative Reaction
| Parameter | Conventional Batch Reaction | Continuous Flow Microreactor | Advantage of Flow Chemistry |
| Reaction Time | Hours (e.g., 4.5 hours) researchgate.net | Seconds to Minutes (e.g., 335 seconds) researchgate.net | Drastic reduction in production time. |
| Yield | Good (e.g., 93%) researchgate.net | Excellent (e.g., 96.7%) researchgate.net | Improved efficiency and reduced waste. |
| Heat Transfer | Limited, potential for hotspots. beilstein-journals.org | High surface-to-volume ratio allows rapid heat dissipation. beilstein-journals.org | Enhanced safety and side-reaction control. |
| Mixing | Can be inefficient, leading to concentration gradients. beilstein-journals.org | Efficient and rapid mixing. beilstein-journals.org | Increased reaction rates and product uniformity. |
| Scalability | Problematic, requires redesign of reactors. unimi.it | Straightforward by numbering-up (parallel reactors) or longer run times. | More flexible and predictable scale-up. |
Data extrapolated from analogous reactions described in the literature. researchgate.net
The transition to flow synthesis for this compound promises not only process optimization but also the facilitation of safer, greener, and more cost-effective industrial production.
Exploration of Novel Biocatalytic Pathways and Enzyme Engineering
Biocatalysis, the use of natural catalysts like enzymes, offers a highly selective and environmentally benign alternative to conventional chemical synthesis. researchgate.net For this compound, research is moving towards harnessing and engineering enzymatic pathways for its production.
In nature, C6-alcohols like (Z)-3-hexen-1-ol are produced in plants from fatty acids via the lipoxygenase (LOX) enzymatic pathway. mdpi.com This natural precedent suggests that similar biocatalytic routes could be explored and potentially engineered for the synthesis of the C7-alcohol, this compound. This could involve identifying novel enzymes from various organisms or engineering existing ones to accept different substrate chain lengths.
Enzyme engineering is a powerful tool for creating highly specific biocatalysts. Lipases, for example, are widely used for the kinetic resolution of racemic alcohols to produce chirally pure enantiomers, which is of paramount importance for the fragrance and pheromone industries. researchgate.net Through rational design and directed evolution, enzymes like alcohol dehydrogenases or lipases could be tailored for the stereoselective synthesis of specific (R)- or (S)- and (Z)- or (E)-isomers of this compound. Recent successes in enzyme engineering have achieved remarkable results, such as producing an engineered aspartase with over 1500 U/mg of activity and achieving product yields of 95% in scaled-up fermentations. researchgate.net
Table 2: Potential Enzymatic Approaches for this compound Synthesis
| Enzyme Class | Potential Reaction | Desired Outcome | Rationale / Related Research |
| Lipases | Transesterification / Hydrolysis | Kinetic resolution of racemic this compound. | Widely used for producing chirally pure enantiomers of various alcohols. researchgate.net |
| Alcohol Dehydrogenases (ADHs) | Reduction of 3-heptenal | Stereoselective synthesis of (R)- or (S)-3-hepten-1-ol. | Known for their high stereospecificity in reducing ketones and aldehydes. |
| Lipoxygenases (LOXs) / Hydroperoxide Lyases (HPLs) | Oxidation of C7 fatty acid precursors. | De novo biosynthesis of this compound. | Mimics the natural green leaf volatile pathway for C6 alcohols like (Z)-3-hexen-1-ol. mdpi.com |
| Ene-reductases | Asymmetric reduction of the C=C bond in a precursor. | Control of stereochemistry at the double bond. | Can selectively reduce double bonds in α,β-unsaturated compounds. |
The development of robust and efficient biocatalytic routes represents a significant opportunity for the sustainable production of high-value isomers of this compound.
Advanced Materials Development from this compound Derived Monomers
The bifunctional nature of this compound, containing both a polymerizable carbon-carbon double bond and a reactive hydroxyl group, makes it an intriguing monomer for the development of advanced materials. While this area is still nascent, the fundamental principles of polymer chemistry suggest significant potential.
The C=C double bond can undergo addition polymerization, where monomers link together without the loss of any atoms. savemyexams.com Polymerizing this compound would theoretically yield poly(this compound), a polymer with a saturated carbon backbone and pendant hydroxylated heptyl side chains. The presence of these hydroxyl groups would likely increase the polymer's hydrophilicity and provide sites for further chemical modification or cross-linking.
Alternatively, the hydroxyl (-OH) group can participate in condensation polymerization, a process where two monomers react to form a larger structural unit while releasing a smaller molecule like water. savemyexams.com For example, this compound could be reacted with a dicarboxylic acid to form a polyester. The resulting polymer would have unsaturated bonds within its side chains, which could be used for subsequent cross-linking (e.g., through vulcanization) to create thermoset materials or elastomers with tailored mechanical properties. Such polyesters could also exhibit enhanced biodegradability compared to their purely hydrocarbon-based counterparts.
Table 3: Potential Polymers from this compound Monomers
| Polymerization Type | Co-monomer (if any) | Resulting Polymer | Key Structural Feature | Potential Application |
| Addition | None | Poly(this compound) | Saturated backbone, pendant -OH groups. | Hydrophilic coatings, functional polymer supports. |
| Condensation | Dicarboxylic Acid | Unsaturated Polyester | Ester linkages in backbone, C=C in side chain. | Biodegradable plastics, cross-linkable resins. |
| Condensation | Diisocyanate | Unsaturated Polyurethane | Urethane linkages in backbone, C=C in side chain. | Flexible foams, elastomers, adhesives. |
The exploration of this compound as a monomer opens a new frontier for creating functional and potentially sustainable polymers derived from a biorenewable feedstock.
Interdisciplinary Research Integrating Chemical, Ecological, and Environmental Sciences
The significance of this compound extends beyond the laboratory and into complex biological and environmental systems. This has spurred interdisciplinary research to understand its lifecycle and function.
Chemical Ecology: this compound is recognized as a green leaf volatile (GLV), a class of compounds released by plants upon tissue damage. These signals can mediate a host of ecological interactions. Research has shown that (Z)-3-hepten-1-ol is one of the volatile compounds that can induce the expression of defense-related genes in maize seedlings, suggesting it plays a role in priming plant defenses against herbivores. researchgate.net Furthermore, in tritrophic systems involving plants, herbivores, and their natural enemies, specific volatiles are crucial. Changes in the emission of (Z)-3-hepten-1-ol from tomato plants, influenced by beneficial soil microbes, were found to enhance the attraction of egg parasitoids, which are beneficial insects for pest control. chemecol.org
Environmental Science: Once released into the atmosphere, the fate of volatile organic compounds like this compound is of significant environmental interest. Its primary removal mechanism is through reaction with hydroxyl (OH) radicals. acs.org A kinetic study determined the rate coefficient for the gas-phase reaction of OH radicals with (Z)-3-hepten-1-ol, providing crucial data for atmospheric chemistry models. acs.org This information helps scientists predict the compound's atmospheric lifetime and its potential contribution to the formation of secondary organic aerosols and ozone.
Table 4: Environmental and Ecological Research Findings for this compound
| Research Area | Finding | Significance | Reference |
| Plant Defense | (Z)-3-Hepten-1-ol upregulates defense genes in maize. | Indicates a role as an airborne signal in plant-to-plant communication and defense priming. | researchgate.net |
| Tritrophic Interactions | Changes in (Z)-3-Hepten-1-ol emissions enhance parasitoid attraction to tomato plants. | Potential for use in agricultural strategies that leverage natural pest control. | chemecol.org |
| Atmospheric Chemistry | The rate coefficient for the reaction of (Z)-3-Hepten-1-ol with OH radicals is 1.28 x 10-10 cm3 molecule-1 s-1. | Allows for accurate modeling of its atmospheric persistence and environmental impact. | acs.org |
This integrated research approach is essential for a holistic understanding of this compound, from its molecular properties to its ecological functions and environmental fate.
Challenges and Opportunities in Sustainable Production and Application
The future development and use of this compound are shaped by both significant challenges and compelling opportunities.
Challenges:
Stereoselective Synthesis: The synthesis of specific isomers (cis/trans, R/S) of this compound with high purity remains a chemical challenge. Traditional methods often produce mixtures that are difficult to separate, yet biological activity is frequently dependent on a single, specific isomer.
Sustainable Feedstocks: Many current synthetic routes rely on petrochemical precursors. Shifting to fully sustainable and renewable feedstocks for large-scale production requires further innovation in biorefinery and biocatalytic processes.
Cost of Production: Advanced synthesis methods, such as biocatalysis or complex multi-step chemical syntheses, can be expensive. Reducing production costs is critical for expanding applications beyond niche, high-value markets.
Opportunities:
Green Chemistry: The challenges in synthesis are also opportunities for innovation. The development of flow chemistry processes and novel biocatalytic pathways offers the potential for highly selective, efficient, and environmentally friendly production of this compound. beilstein-journals.orgresearchgate.net
Sustainable Agriculture: As a compound active in plant defense and insect communication, this compound and its derivatives hold promise as next-generation crop protection agents. researchgate.netchemecol.org These could include biodegradable attractants for pest trapping or repellents that are less harmful than conventional pesticides.
Bio-based Materials: The potential to use this compound as a monomer for creating new polymers opens the door to advanced, functional, and potentially biodegradable materials derived from renewable resources. savemyexams.com
Interdisciplinary Discovery: Continued research at the nexus of chemistry, biology, and environmental science will undoubtedly uncover new roles and applications for this compound, deepening our understanding of the chemical language of nature.
Q & A
Q. How can 3-Hepten-1-ol be reliably identified and quantified in complex matrices using gas chromatography-mass spectrometry (GC-MS)?
- Methodological Answer : To identify this compound in natural products (e.g., plant volatiles), employ headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. Optimize fiber coatings (e.g., polydimethylsiloxane/divinylbenzene) and extraction time (30–60 min) to enhance sensitivity. Use retention indices (RIs) and mass spectral libraries (e.g., NIST or Adams’ Essential Oil Components) for peak assignment . Quantify via internal standards (e.g., deuterated analogs) to correct for matrix effects.
Q. What are the critical physicochemical properties of this compound, and how do they influence experimental design?
- Methodological Answer : Key properties include boiling point (~175–180°C), vapor pressure, and logP (octanol-water partition coefficient). These parameters dictate storage conditions (sealed containers at 4°C) and solvent selection for reactions (e.g., polar aprotic solvents for nucleophilic substitutions). Refer to NIST Chemistry WebBook for validated thermodynamic data (e.g., IR spectra, phase-change temperatures) to validate purity .
Q. How can stereoisomeric purity of this compound be confirmed in synthetic pathways?
- Methodological Answer : Use chiral chromatography (e.g., β-cyclodextrin columns) or nuclear magnetic resonance (NMR) with chiral shift reagents. Compare optical rotation values against literature data. For synthetic intermediates, employ asymmetric hydrogenation with palladium catalysts (e.g., Lindlar catalyst) to control stereochemistry .
Advanced Research Questions
Q. What are the kinetic parameters and mechanisms of OH radical-initiated degradation of this compound in atmospheric studies?
- Methodological Answer : Conduct smog chamber experiments under controlled UV light and OH radical generation (e.g., via HONO photolysis). Monitor decay rates using proton-transfer-reaction mass spectrometry (PTR-MS). Calculate rate constants (kOH) via relative rate methods with reference compounds (e.g., isoprene). Mechanistic insights can be derived from product analysis (e.g., carbonyls or peroxides) using FTIR or GC-MS .
Q. How can the environmental fate of this compound be modeled based on its reactivity and partitioning behavior?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation half-lives and soil sorption coefficients (Koc). Validate experimentally using OECD 301B (ready biodegradability) and batch equilibrium tests. Incorporate atmospheric lifetime (via kOH) and octanol-air partitioning coefficients (logKoa) into multimedia fate models (e.g., EQC model) .
Q. What strategies optimize the enantioselective synthesis of this compound for pharmaceutical or fragrance applications?
- Methodological Answer : Develop catalytic asymmetric allylic alkylation (AAA) using chiral ligands (e.g., BINAP-ruthenium complexes). Monitor reaction progress via in-situ FTIR to detect intermediate enolates. Purify via fractional distillation or preparative HPLC, and characterize enantiomeric excess (ee) using polarimetry or chiral GC .
Q. How does this compound interact with biological systems, and what are its metabolic pathways?
- Methodological Answer : Perform in vitro assays with liver microsomes to identify cytochrome P450-mediated oxidation products (e.g., heptenals or epoxides). Use LC-HRMS for metabolite profiling. Assess acute toxicity via Daphnia magna or algal growth inhibition tests (OECD 202/201), referencing GHS hazard classifications for experimental safety protocols .
Data Contradictions and Resolution
Q. How can discrepancies in reported GC-MS retention indices for this compound be resolved?
- Methodological Answer : Cross-validate using multiple stationary phases (e.g., DB-5ms, HP-INNOWax) and calibrate RIs with n-alkane standards. Compare spectra across databases (e.g., NIST vs. Adams) and confirm via co-injection with authentic standards. Document column dimensions and temperature gradients to ensure reproducibility .
Q. Why do conflicting toxicity profiles for this compound exist in literature?
- Methodological Answer : Variability may arise from differences in purity (e.g., isomer ratios) or test organisms. Re-evaluate using OECD-compliant assays with certified reference materials. Perform impurity profiling via GC-MS to identify confounding contaminants (e.g., 3-hexen-1-ol derivatives) .
Experimental Design Considerations
Q. What precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
Use explosion-proof equipment due to flammability (GHS Category 3). Implement fume hoods for vapor control and wear nitrile gloves to prevent dermal irritation. Store in amber glass under nitrogen to prevent oxidation. For spill management, adsorb with inert materials (e.g., vermiculite) and neutralize with 10% sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
